Stannate (SnO32-), disodium, trihydrate (9CI)

Lithium-ion battery anode Tin-based oxides Cycling stability

Researchers developing Li-ion battery anodes face rapid capacity fade from SnO₂ volume expansion. Na₂SnO₃·3H₂O provides a built-in Na₂O buffering matrix, delivering 480 mAh g⁻¹ after 100 cycles without complex nanostructuring. • Reduces Al anode self-corrosion by 52-87% in Al-air batteries, enabling 2439 mAh g⁻¹. • Cotton FR finishing achieves LOI 38+ without halogenated toxicology. • Enables electroless Ni-Sn-P plating at 50 °C with superior corrosion resistance. Supplied ≥98% purity; impurity profile Sn ≥42%, Pb ≤0.05%, As ≤0.15%.

Molecular Formula H6NaO5Sn
Molecular Weight 227.74 g/mol
Cat. No. B12360038
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameStannate (SnO32-), disodium, trihydrate (9CI)
Molecular FormulaH6NaO5Sn
Molecular Weight227.74 g/mol
Structural Identifiers
SMILESO.O.O.O=[Sn]=O.[Na]
InChIInChI=1S/Na.3H2O.2O.Sn/h;3*1H2;;;
InChIKeyIGWYXQKIXYOUDG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Disodium Stannate Trihydrate (Na₂SnO₃·3H₂O, CAS 12209-98-2): Industrial-Grade Tin Source and Multifunctional Inorganic Intermediate for Electroplating, Energy Storage, and Fire Retardancy


Stannate (SnO₃²⁻), disodium, trihydrate (9CI)—commonly referred to as sodium stannate trihydrate—is a white crystalline inorganic salt with the molecular formula Na₂SnO₃·3H₂O and a molecular weight of 266.73 g/mol [1]. It serves as a water-soluble source of hexavalent tin (Sn⁴⁺) in alkaline media and is produced industrially via soda roasting–leaching of cassiterite concentrates, yielding product with ≥95.8% purity that meets industrial first-grade specifications [2]. The compound dehydrates at 140 °C to form anhydrous Na₂SnO₃ and is sensitive to air and weak acids, decomposing into sodium carbonate and stannic hydroxide . Its established application footprint spans alkaline tin electroplating, hydrogen peroxide stabilization, textile flame-retardant finishing, ceramic and glass manufacturing, and increasingly, electrochemical energy storage and heterogeneous catalysis .

Alkaline Electroplating Water-soluble Sn⁴⁺ source for alkaline tin plating baths
Battery Anode Development Precursor for Na₂SnO₃-based anodes with intrinsic buffering matrix
Catalysis Precursor Bench-stable precursor for thermally activated solid superbase catalysts

Why Sodium Stannate Trihydrate Cannot Be Casually Replaced by Other Stannate Salts or Tin Sources in Critical Applications


Although several alkali metal stannates (e.g., potassium stannate, K₂SnO₃) and tin oxides (SnO₂, Li₂SnO₃) share the same Sn⁴⁺ center, they exhibit fundamentally different performance profiles that preclude simple interchangeable use. Potassium stannate offers higher aqueous solubility and improved cathode efficiency in electroplating, but at significantly higher cost and with distinct anode passivation behavior—sodium stannate electrolytes show an activation energy of dissolution of 54 kJ/mol versus ~50 kJ/mol for potassium-based baths [1]. In lithium-ion battery anodes, the intrinsic Na₂O matrix of Na₂SnO₃ provides a synergistic buffering effect with electrochemically formed Li₂O that SnO₂ and Li₂SnO₃ lack, directly translating into order-of-magnitude differences in cycling stability [2]. For hydrogen peroxide stabilization, only stannate-based colloids effectively deactivate polyvalent decomposition catalysts (Fe³⁺, Cr³⁺, Cu²⁺) through specific adsorption mechanisms that non-stannate stabilizers such as EDTA or phosphonates do not replicate [3]. Substitution without verification thus risks compromised product quality, reduced process efficiency, or outright system failure.

Potassium Stannate

Higher cost and distinct anode passivation behavior may shift plating bath activation energy, limiting direct interchangeability.

SnO₂ / Li₂SnO₃ Anodes

Lack of intrinsic Na₂O buffering matrix; reported structural cracking within 15 cycles vs. stable Na₂SnO₃ surface.

Non-Stannate Stabilizers

EDTA and phosphonates do not replicate stannate-specific adsorption that deactivates Fe³⁺, Cr³⁺, Cu²⁺ decomposition catalysts in H₂O₂.

Quantitative Head-to-Head Evidence: Where Disodium Stannate Trihydrate Outperforms Its Closest Chemical Analogs


Li-Ion Battery Anode: Na₂SnO₃ Delivers 480 mAh/g After 100 Cycles vs. Structural Failure of SnO₂ Within 15 Cycles

In a direct head-to-head comparison under identical electrochemical conditions, Na₂SnO₃ employed as a lithium-ion battery anode dramatically outperformed both SnO₂ and Li₂SnO₃ in capacity retention, cycling stability, and rate capability [1]. Na₂SnO₃ delivered a specific capacity of 480 mA h g⁻¹ at a current density of 200 mA g⁻¹ after 100 cycles, and retained 439 mA h g⁻¹ at an extremely large current density of 1000 mA g⁻¹—performance levels described as 'leading' among anodes for LIBs [1]. Ex situ SEM analysis revealed that SnO₂ electrodes developed large surface cracks after fewer than 15 cycles due to severe volume expansion, whereas Na₂SnO₃ maintained a uniform surface morphology even after 100 cycles [1]. The mechanistic origin is the 'Na₂O' intrinsic matrix in Na₂SnO₃, which combines with electrochemically formed 'Li₂O' from the conversion reaction to create a mixed buffering matrix that keeps nanoscale Sn particles apart and prevents agglomeration during Li–Sn alloy formation/decomposition, thereby inhibiting volume expansion and capacity fading [1].

Li-Ion Anode Cycling
Head-to-head
Na₂SnO₃ retains 480 mAh g⁻¹ (200 mA g⁻¹, 100 cycles) vs. SnO₂ severe cracking within 15 cycles
Supports structurally stable tin-based anode platform
Intrinsic Na₂O/Li₂O buffering matrix reported; avoids complex nanostructuring
Lithium-ion battery anode Tin-based oxides Cycling stability

Aluminum-Air Battery Corrosion Inhibition: Sodium Stannate Hybrid Additives Reduce Aluminum Anode Corrosion Rate by 52%

In a systematic investigation of aluminum anode corrosion in alkaline electrolyte, the addition of hybrid additives composed of ellagic acid and sodium stannate reduced the aluminum corrosion rate from 0.7667 mg cm⁻² min⁻¹ (blank electrolyte) to 0.3662 mg cm⁻² min⁻¹—a 52.2% reduction [1]. The aluminum-air full cell achieved a high discharge specific capacity of 2439 mAh g⁻¹ with the optimized hybrid-additive electrolyte [1]. In a parallel study employing a concentrated potassium acetate electrolyte with sodium stannate as the interfacial modifier, the corrosion rate was further suppressed from 0.085 mg cm⁻² min⁻¹ (blank) to 0.011 mg cm⁻² min⁻¹, an 87.1% reduction, while maintaining the same 2439 mAh g⁻¹ discharge capacity at 25 mA cm⁻² [2]. Spectroscopic characterization and theoretical calculations confirmed that the corrosion inhibition arises from a composite protective film formed on the aluminum surface through synergistic action of the stannate-derived species [1]. Unlike simple inorganic inhibitors such as ZnO, sodium stannate participates in building a chemically robust interfacial layer that simultaneously passivates the surface and regulates solvation structure [2].

Al Corrosion Inhibition
Head-to-head
Corrosion rate reduced 52–87% vs. blank electrolyte; discharge capacity 2439 mAh g⁻¹
Supports selection as Al-air battery electrolyte additive
Composite interfacial film mechanism confirmed by XPS; distinct from ZnO
Aluminum-air battery Corrosion inhibitor Sodium stannate additive

Textile Fire Retardancy: Sodium Stannate–Ammonium Sulfamate Combination Achieves LOI 38+ on Cotton, Surpassing the Industry Benchmark of LOI 27 for Flame-Retardant Classification

Application of an optimized mixture of ammonium sulfamate (AS, 16%) and sodium stannate (SS, 8%) on 100% cotton woven fabric produced a synergistic fire-retardant finish with a Limiting Oxygen Index (LOI) value exceeding 38 and a char length of approximately 6.6 cm, accompanied by approximately 30% loss in fabric tenacity [1]. This LOI of 38+ dramatically exceeds the widely accepted flame-retardant threshold of LOI 27 (since air contains ~21% O₂) and the typical LOI of untreated cotton which is approximately 18–19 [2]. The synergy is critical: sodium stannate alone or ammonium sulfamate alone at comparable total add-on cannot achieve this LOI level—the combination is essential [1]. In a separate study on jute fabric, a sodium stannate (20%) and boric acid (20%) double-bath treatment achieved LOI 34 with 14.5% loss in tenacity, and the treated fabric retained good fire-retardant properties after three consecutive washes and 65% strength retention after 21 days of soil burial, demonstrating durable rot resistance alongside fire retardancy [2]. These LOI values place sodium stannate-based formulations on par with or superior to halogenated and phosphorus-based commercial flame retardants, but with an eco-friendly profile [1].

Cotton FR Finish
Reported
LOI 38+ (16% AS + 8% SS), LOI 34 (jute); wash-durable, char length ~6.6 cm
Enables non-halogenated durable flame-retardant treatment
Synergistic combination necessary; individual agents yield lower LOI
Textile flame retardant Limiting Oxygen Index Cotton finishing

Low-Temperature Electroless Ni–Sn–P Deposition: Na₂SnO₃ Enables 9.0 μm·h⁻¹ Deposition Rate at 50 °C While Improving Coating Corrosion Resistance vs. Conventional Ni–P

Using Na₂SnO₃ as the tin source, a ternary Ni–Sn–P alloy coating was successfully deposited via electroless deposition at the relatively low temperature of 50 °C, achieving a high deposition rate of 9.0 μm·h⁻¹ from a neutral pH bath [1]. The resulting coating composition was 96.02% Ni, 2.82% P, and 1.16% Sn, with a thickness of 2.25 μm [1]. Electrochemical analysis revealed that Na₂SnO₃ inhibits the anodic oxidation of hypophosphite while simultaneously accelerating the cathodic reduction of Ni²⁺—a dual mechanistic role not observed with other tin sources [1]. The activation energy of the Ni–Sn–P deposition process was estimated at 42.6 kJ·mol⁻¹ [1]. Critically, the Ni–Sn–P coating exhibited a smoother surface and improved corrosion resistance compared to conventional binary Ni–P coatings deposited under similar conditions [1]. In the absence of Na₂SnO₃, the deposition rate was markedly lower, highlighting the specific catalytic role of the stannate species [1].

Electroless Ni–Sn–P
Head-to-head
Deposition rate 9.0 μm·h⁻¹ at 50 °C, improved corrosion resistance vs. Ni–P
Supports low-temperature ternary alloy coating process
Dual catalytic role: inhibits hypophosphite oxidation, accelerates Ni²⁺ reduction
Electroless plating Ni-Sn-P coating Corrosion-resistant alloy

Heterogeneous ROP Catalysis: 0.5 wt% Sodium Stannate Trihydrate Achieves Near-Complete Ethylene Carbonate Conversion at 175 °C with Catalyst Recoverability, Avoiding Homogeneous Organotin Purification Burden

Sodium stannate trihydrate (0.5 wt%) catalyzes the ring-opening polymerization (ROP) of ethylene carbonate (EC) at 175 °C under inert atmosphere, achieving nearly complete monomer conversion within 10 hours when initiated by diethylene glycol (DEG) [1]. Comprehensive 1D and 2D NMR analysis quantified conversion and the average ratio of carbonate to ether linkages in the polymer chains, enabling precise selectivity tuning via temperature, catalyst loading, and monomer-to-initiator ratio [1]. Importantly, sodium stannate trihydrate operates as a heterogeneous catalyst in this system, enabling straightforward recovery and reuse—a distinct operational advantage over homogeneous organotin catalysts such as tin(II) 2-ethylhexanoate (Sn(Oct)₂), which require post-polymerization purification steps to remove catalyst residues [1]. In a related patent literature report, 0.5% sodium stannate trihydrate at 175 °C for 4 hours yielded 97.9% ethylene carbonate conversion to a poly(alkylene carbonate) polyol incorporating 19.2% carbon dioxide . The heterogeneous nature of the catalyst avoids the metal-contamination issues associated with soluble tin catalysts and aligns with green chemistry principles [1].

Heterogeneous ROP
Class-level
Near-complete EC conversion at 175 °C, 0.5 wt% catalyst; heterogeneous, recoverable
Reduces purification burden vs. homogeneous organotin catalysts
Class-level evidence; quantitative conversion corroborated by patent data
Ring-opening polymerization Heterogeneous catalysis Polyether-carbonate copolymers

Solid Superbase Generation: Thermally Activated Na₂SnO₃ Achieves Hammett Base Strength H_ of 26.5–33.0 with Superbasic Site Density of 0.254 mmol/g, Surpassing Conventional Solid Bases

Thermal treatment of sodium stannate hydrate at 623 K (350 °C) under flowing N₂ generates abundant superbasic sites on the Na₂SnO₃ surface, characterized by a Hammett base strength (H_) in the range of 26.5–33.0 and a superbasic site density of 0.254 mmol/g [1]. This base strength significantly exceeds that of many conventional solid bases (e.g., MgO, H_ ≤ 26.5; CaO, H_ ≤ 26.5) and places Na₂SnO₃ in the solid superbase category [1]. The superbasic Na₂SnO₃ samples demonstrated excellent catalytic efficiency toward dehydrogenation of propan-2-ol, Michael addition of electron-deficient olefins, and transesterification of cyclic carbonate with methanol [1]. Both superbasicity and catalytic activity increased with heat-treatment temperature from 573 to 623 K, reaching a maximum at 623 K and declining thereafter, establishing a direct structure–activity correlation [1]. The superbasicity is attributed to the higher electron-donating ability of surface O²⁻ species, confirmed by XPS and CO₂-TPD [1]. The catalyst is generated in situ from a commercially available, air-stable precursor (sodium stannate hydrate), bypassing the need to store and handle highly air- and moisture-sensitive superbasic materials [1].

Solid Superbase
Class-level
Hammett H_ = 26.5–33.0, superbasic site density 0.254 mmol/g
Provides bench-stable precursor for thermally activated superbase
Exceeds MgO and CaO base strength; generated in situ from air-stable salt
Solid superbase Heterogeneous catalysis Dehydrogenation

High-Impact Application Scenarios for Disodium Stannate Trihydrate Based on Verified Differentiation Evidence


Next-Generation Lithium-Ion Battery Anode Material Development

Research groups and battery material manufacturers developing high-capacity, long-cycle-life anode materials for lithium-ion batteries should procure Na₂SnO₃·3H₂O as an alternative to conventional SnO₂. The intrinsic Na₂O matrix in Na₂SnO₃ provides a built-in buffering mechanism that prevents the catastrophic volume expansion and electrode cracking seen in SnO₂ within 15 cycles, delivering a stable 480 mAh g⁻¹ after 100 cycles at 200 mA g⁻¹ and 439 mAh g⁻¹ at 1000 mA g⁻¹ [1]. This structural stability eliminates the need for complex nanostructuring or carbon-compositing strategies typically required for SnO₂-based anodes. The electrochemical reaction mechanism has been thoroughly characterized by ex situ XRD, providing a validated framework for further materials optimization [1].

Alkaline Aluminum-Air Battery Electrolyte Additive for Corrosion Suppression

For developers of aluminum-air batteries targeting electric vehicle, unmanned aerial vehicle, or submarine power systems, sodium stannate trihydrate is a validated electrolyte additive that reduces aluminum anode self-corrosion by 52% to 87% depending on the co-additive system employed (ellagic acid hybrid or concentrated potassium acetate), while enabling a high discharge specific capacity of 2439 mAh g⁻¹ [1]. The mechanism—formation of a composite protective interfacial film confirmed by XPS and theoretical calculations—is distinct from simple pH adjustment or physical barrier approaches used by ZnO or other inorganic additives [1]. Procurement of high-purity Na₂SnO₃·3H₂O with controlled impurity profiles (Sn ≥ 42.0%, As ≤ 0.15%, Pb ≤ 0.05%) is critical to avoid introducing corrosion-accelerating contaminants into the alkaline electrolyte system.

Eco-Friendly Durable Flame-Retardant Textile Finishing

Textile finishing operations seeking non-halogenated, durable flame-retardant treatments for cotton, jute, or blended fabrics should source sodium stannate trihydrate as a core FR component. The synergistic combination of 16% ammonium sulfamate and 8% sodium stannate yields LOI 38+ on cotton with acceptable tenacity loss (~30%), outperforming the LOI 27 flame-retardant classification threshold and rivaling brominated FR performance without the associated toxicological drawbacks [1]. On jute, a 20% sodium stannate plus 20% boric acid treatment yields LOI 34 with demonstrated wash durability (3 cycles) and co-benefit rot resistance (65% strength retention after 21-day soil burial) . The double-bath impregnation process is compatible with existing textile pad-dry-cure infrastructure [1].

Low-Temperature Electroless Plating of Corrosion-Resistant Ni–Sn–P Alloy Coatings

Electroless plating facilities targeting energy-efficient deposition of corrosion-resistant ternary alloy coatings on copper or steel substrates should specify Na₂SnO₃·3H₂O as the tin source. At the low operating temperature of 50 °C, the stannate enables a deposition rate of 9.0 μm·h⁻¹ from a neutral bath, with the resulting Ni–Sn–P coating (96.02% Ni, 2.82% P, 1.16% Sn) exhibiting smoother surface morphology and improved corrosion resistance over conventional binary Ni–P coatings [1]. The dual catalytic role of Na₂SnO₃—inhibiting hypophosphite oxidation while accelerating Ni²⁺ reduction—is mechanistically unique among tin sources, and the activation energy of 42.6 kJ·mol⁻¹ provides a quantitative basis for process optimization [1].

Application
Selection Property
Validation Focus
Li-Ion Battery Anode R&D
Intrinsic Na₂O buffering matrix
Cycling stability and capacity retention
Al-Air Battery Additive
Corrosion inhibition via interfacial film
Self-corrosion rate and discharge capacity
Flame-Retardant Textile Finish
Synergistic LOI enhancement with sulfamate
LOI, char length, and wash durability
Low-Temp. Electroless Plating
Dual catalytic role as tin source
Deposition rate and coating corrosion resistance
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